1-(4-Bromothiophen-2-yl)propan-1-one
Description
1-(4-Bromothiophen-2-yl)propan-1-one is a halogenated aromatic ketone featuring a thiophene ring substituted with a bromine atom at the 4-position and a propan-1-one group at the 2-position. Its molecular formula is $ \text{C}7\text{H}7\text{BrOS} $, with a molecular weight of 219.10 g/mol. The compound is primarily utilized in organic synthesis as a precursor for coupling reactions and heterocyclic derivatives. Its electron-withdrawing bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling and cyclization reactions .
Properties
CAS No. |
36155-78-9 |
|---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4H,2H2,1H3 |
InChI Key |
YTAOZIHQEPBPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues on the Thiophene Ring
a) 1-(5-Bromothiophen-2-yl)propan-1-one
- Structural Difference : Bromine at the 5-position instead of 3.
- Reactivity : In coupling reactions with N-hydroxyphthalimide (NHPI), the 5-bromo derivative yields 50–58%, lower than halogenated phenyl ketones (60–73%). This suggests reduced electronic activation of the thiophene ring compared to benzene derivatives .
- Applications : Used in synthesizing C-fused heterocycles but less efficient than phenyl-based analogues.
b) 1-(Thiophen-2-yl)propan-1-one (Unsubstituted)
- Structural Difference : Lacks bromine.
- Reactivity : Higher yields (51–58% in coupling reactions) compared to brominated thiophenes, indicating bromine’s steric/electronic hindrance .
- Physical Properties : Lower molecular weight (154.21 g/mol) and higher volatility.
Halogenated Aryl Ketones
a) 1-(4-Bromophenyl)propan-1-one
- Structural Difference : Benzene ring instead of thiophene.
- Reactivity : Yields 58–73% in NHPI coupling, outperforming thiophene derivatives due to benzene’s stronger electron-withdrawing effect .
- Applications: Common in pharmaceutical intermediates (e.g., cathinones like 4-Bromo MCAT) .
b) 1-(4-Fluorophenyl)propan-1-one
- Structural Difference : Fluorine instead of bromine.
- Reactivity : Higher yields (64–73%) than brominated thiophenes, attributed to fluorine’s smaller size and stronger inductive effects .
- Biological Activity: Basis for psychoactive cathinones (e.g., 4-Fluoro MCAT) with distinct neuropharmacological profiles .
Ketones with Protective Groups
a) 1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one
- Structural Difference : TBS-protected hydroxyl group.
- Reactivity : Enhanced stability for selective functionalization; used in multi-step syntheses .
- Physical Properties : Increased hydrophobicity compared to bromothiophene derivatives.
b) 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one
- Structural Difference : Morpholine-ethoxy substituent.
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
- Solubility: Bromothiophene derivatives are less water-soluble than morpholine- or hydroxyl-substituted analogues (e.g., 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one) due to the nonpolar thiophene ring .
- Stability : Silyl-protected derivatives (e.g., TBS-substituted) exhibit enhanced thermal stability compared to halogenated thiophenes .
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